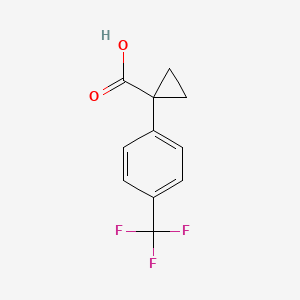

1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c12-11(13,14)8-3-1-7(2-4-8)10(5-6-10)9(15)16/h1-4H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUFHHAYGVZPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801202524 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801202524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-13-8 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801202524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid

CAS Number: 886366-13-8

This guide provides a comprehensive overview of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its significant role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of Trifluoromethyl and Cyclopropane Moieties in Drug Design

The strategic incorporation of specific chemical motifs is a cornerstone of modern drug design, aiming to enhance the efficacy, metabolic stability, and pharmacokinetic profile of therapeutic agents. The title compound, this compound, features two such privileged scaffolds: the trifluoromethyl group and the cyclopropane ring.

The trifluoromethyl (-CF3) group is widely employed in medicinal chemistry to improve a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Its strong electron-withdrawing nature can also modulate the acidity or basicity of nearby functional groups and influence ligand-receptor interactions.[1]

The cyclopropane ring , as the smallest cycloalkane, introduces conformational rigidity to a molecule, which can lead to a more defined orientation for binding to a biological target.[2][3] This rigidity can "lock" a molecule into its bioactive conformation, potentially increasing its potency.[2] Furthermore, the cyclopropyl group can enhance metabolic stability compared to linear alkyl groups and improve a compound's pharmacokinetic profile.[2] The combination of these two moieties in this compound makes it a highly valuable and versatile building block for the synthesis of novel drug candidates.

Chemical Identity and Physicochemical Properties

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 886366-13-8 |

| Molecular Formula | C₁₁H₉F₃O₂ |

| Molecular Weight | 230.18 g/mol |

| IUPAC Name | 1-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |

Table 2: Predicted Physicochemical Properties

| Property | Value |

| XLogP3 | 3.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 230.055472 g/mol |

| Monoisotopic Mass | 230.055472 g/mol |

| Topological Polar Surface Area | 37.3 Ų |

| Heavy Atom Count | 16 |

| Complexity | 299 |

Note: The physicochemical properties listed above are computationally predicted and may vary from experimentally determined values.

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step sequence involving the formation of a cyclopropylnitrile intermediate followed by its hydrolysis. This approach is analogous to the synthesis of similar 1-arylcyclopropanecarboxylic acids.[4]

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile

The first step involves the cyclopropanation of 4-(trifluoromethyl)phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base.

Experimental Protocol:

-

To a solution of 4-(trifluoromethyl)phenylacetonitrile in a suitable solvent (e.g., dimethyl sulfoxide), add a strong base such as sodium hydroxide.

-

Slowly add 1,2-dibromoethane to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).[4]

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to yield the crude 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile, which can be purified by column chromatography.

The causality behind this experimental choice lies in the base-promoted deprotonation of the benzylic carbon of the phenylacetonitrile, creating a nucleophile that attacks one of the electrophilic carbons of 1,2-dibromoethane. An intramolecular nucleophilic substitution then occurs to form the cyclopropane ring.

Step 2: Hydrolysis of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile

The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[5][6]

Experimental Protocol (Acid Hydrolysis):

-

Heat the 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile under reflux with a dilute aqueous acid, such as hydrochloric acid.[5]

-

Monitor the reaction until the hydrolysis is complete.

-

Cool the reaction mixture and extract the carboxylic acid product with an organic solvent.

-

The organic extracts are combined, washed, dried, and the solvent is evaporated to yield this compound.

-

The product can be further purified by recrystallization.

This self-validating protocol ensures the complete conversion of the nitrile to the carboxylic acid, which can be easily monitored and purified.

Applications in Drug Discovery and Medicinal Chemistry

Arylcyclopropanes are increasingly prevalent in both approved and investigational drugs.[3] The unique combination of steric and electronic properties of the cyclopropane ring makes it a valuable tool for medicinal chemists in structure-activity relationship (SAR) studies.[2]

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. For instance, derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have been synthesized and evaluated as potential antidepressants, with some showing greater activity than established drugs like imipramine.[7] One such compound, midalcipran, which is a derivative of 1-phenyl-2-(aminomethyl)cyclopropanecarboxylic acid, has undergone clinical evaluation.[7]

The title compound is also a key precursor for the synthesis of novel inhibitors of various enzymes and receptors. For example, derivatives of cyclopropane carboxylic acids have been investigated as inhibitors of P-selectin, which is involved in inflammatory processes.[4]

References

- 1. jelsciences.com [jelsciences.com]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. researchgate.net [researchgate.net]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid is a notable organic compound featuring a cyclopropane ring and a trifluoromethyl-substituted phenyl group. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, while the rigid cyclopropane scaffold provides precise three-dimensional orientation of the substituents. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development.

This technical guide provides a detailed analysis of the spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative data from related structures.

Molecular Structure and Key Features

The structural formula of this compound is presented below. The key structural features to consider during spectroscopic analysis are the 1,4-disubstituted aromatic ring, the trifluoromethyl group, the quaternary cyclopropyl carbon, the cyclopropyl methylene groups, and the carboxylic acid moiety.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol

A typical protocol for acquiring a ¹H NMR spectrum of the title compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data and Interpretation

The experimental ¹H NMR data for this compound in CDCl₃ at 400 MHz is summarized in the table below.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1.29 | q | 2H | 3.87 | Cyclopropyl -CH₂ |

| 1.72 | q | 2H | 3.87 | Cyclopropyl -CH₂ |

| 7.46 | d | 2H | 8.59 | Aromatic H (meta to -CF₃) |

| 7.62 | d | 2H | 8.34 | Aromatic H (ortho to -CF₃) |

| ~12 | br s | 1H | - | Carboxylic Acid -OH |

Causality Behind Experimental Observations:

-

Cyclopropyl Protons (1.29 and 1.72 ppm): The protons on the cyclopropane ring appear as two distinct multiplets in the upfield region. This is due to their diastereotopic nature. The protons on the same carbon are not equivalent because of the chiral center at the quaternary carbon. They exhibit complex splitting patterns (quartets in this case) due to both geminal and vicinal coupling with the other cyclopropyl protons.

-

Aromatic Protons (7.46 and 7.62 ppm): The 4-(trifluoromethyl)phenyl group gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The electron-withdrawing nature of the trifluoromethyl group deshields the aromatic protons, shifting them downfield. The protons ortho to the -CF₃ group are typically more deshielded than the meta protons.

-

Carboxylic Acid Proton (~12 ppm): The acidic proton of the carboxylic acid group is highly deshielded and appears as a broad singlet far downfield. Its chemical shift can be highly variable and is dependent on concentration and the solvent used due to hydrogen bonding.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Experimental Protocol

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: A 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: Several hundred to thousands of scans are often necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction.

Predicted Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180 | Carboxylic Carbonyl (C=O) | Carboxylic acid carbonyls typically resonate in this downfield region. |

| ~145 (q) | Aromatic C-CF₃ | The quaternary carbon attached to the electron-withdrawing CF₃ group is deshielded and will appear as a quartet due to C-F coupling. |

| ~132 | Aromatic CH (ortho to -CF₃) | Aromatic CH carbons are found in this region. |

| ~126 (q) | Aromatic CH (meta to -CF₃) | These carbons will also show a small quartet splitting due to coupling with the fluorine atoms. |

| ~124 (q) | Trifluoromethyl Carbon (-CF₃) | The carbon of the CF₃ group will be a quartet with a large C-F coupling constant. |

| ~35 | Quaternary Cyclopropyl Carbon | This carbon, attached to the aromatic ring and the carboxyl group, is deshielded relative to other cyclopropyl carbons. |

| ~18 | Cyclopropyl Methylene (-CH₂-) | The methylene carbons of the cyclopropane ring are expected in the upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Predicted Data and Interpretation

Based on the functional groups present, the following characteristic IR absorption bands are expected:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300-2500 | O-H stretch (carboxylic acid) | Broad, Strong |

| ~3080 | C-H stretch (aromatic) | Medium |

| ~3000 | C-H stretch (cyclopropyl) | Medium |

| ~1700 | C=O stretch (carboxylic acid) | Strong |

| ~1610, 1580, 1500 | C=C stretch (aromatic) | Medium to Weak |

| 1320-1100 | C-F stretch | Strong |

| ~1250 | C-O stretch (carboxylic acid) | Medium |

| ~920 | O-H bend (out-of-plane, carboxylic acid dimer) | Broad, Medium |

Key Vibrational Modes:

-

O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad O-H stretching absorption that often overlaps with the C-H stretching region. This broadening is due to strong hydrogen bonding in the dimeric form of the acid.

-

C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

-

C-F Stretches: The trifluoromethyl group will exhibit strong absorption bands in the 1320-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization Method: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.

Predicted Fragmentation Pattern (Electron Ionization)

The molecular formula of this compound is C₁₁H₉F₃O₂ with a molecular weight of 230.18 g/mol .

-

Molecular Ion (M⁺˙): The molecular ion peak at m/z 230 should be observable.

-

Key Fragment Ions:

-

[M - COOH]⁺ (m/z 185): Loss of the carboxylic acid group as a radical is a common fragmentation pathway for carboxylic acids.

-

[M - H₂O]⁺˙ (m/z 212): Loss of a water molecule.

-

[C₇H₄F₃]⁺ (m/z 145): This corresponds to the 4-(trifluoromethyl)phenyl cation, which is a stable fragment.

-

[C₉H₆F₃]⁺ (m/z 183): Loss of the carboxyl group and a hydrogen atom.

-

Caption: Plausible mass spectrometry fragmentation pathway for the title compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The ¹H NMR spectrum is particularly diagnostic, with characteristic signals for the cyclopropyl and 4-(trifluoromethyl)phenyl moieties. While experimental ¹³C NMR, IR, and MS data are not fully available in the public domain, the predicted spectra and fragmentation patterns, based on sound chemical principles and data from analogous structures, offer a reliable framework for analysis. Researchers and scientists can utilize this guide to confidently identify this compound and ensure its purity in their applications.

References

1H NMR and 13C NMR of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. This molecule incorporates three structurally significant motifs relevant to medicinal chemistry: a 1,4-disubstituted aromatic ring, an electron-withdrawing trifluoromethyl group, and a strained cyclopropane ring. Understanding its NMR spectral features is paramount for unambiguous structural verification, purity assessment, and quality control in synthetic and drug development workflows. This document delves into the theoretical underpinnings of the observed chemical shifts and coupling constants, provides interpreted spectral data, and outlines a robust experimental protocol for data acquisition.

Introduction: The Structural Significance of a Modern Pharmaceutical Building Block

This compound is a key synthetic intermediate. The trifluoromethyl (-CF₃) group is a bioisostere of a methyl group but possesses vastly different electronic properties; its high electronegativity often enhances metabolic stability, binding affinity, and lipophilicity in drug candidates.[1] The cyclopropane ring, a "saturated yet unsaturated" moiety, introduces conformational rigidity and a unique three-dimensional topology, making it a valuable scaffold in drug design.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like this compound, with its distinct proton and carbon environments, a thorough NMR analysis is non-negotiable for confirming its identity and purity. This guide serves as a field-proven reference for researchers and scientists working with this compound and its analogs.

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectra, we must first dissect the molecule into its constituent spin systems. The structure contains three key regions: the 1,4-disubstituted phenyl ring, the cyclopropane ring, and the carboxylic acid group.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis: A Detailed Interpretation

The proton NMR spectrum provides a wealth of information through chemical shifts, signal integrations, and spin-spin coupling patterns.

Theoretical Principles and Causality

-

Aromatic Region (7.0-8.0 ppm): Protons on an aromatic ring typically resonate in this region. The powerful electron-withdrawing nature of the -CF₃ group deshields adjacent protons, shifting them downfield. The 1,4-substitution pattern creates an AA'BB' spin system, which often simplifies to two apparent doublets if the coupling between ortho and meta protons is significantly different.

-

Cyclopropane Region (0.5-2.0 ppm): Protons on a cyclopropane ring are uniquely shielded and appear at an unusually high field (upfield). This is attributed to an aromatic-like ring current generated by the σ-electrons of the strained three-membered ring.[2][3][4] The four methylene protons on the cyclopropane ring are diastereotopic and are expected to show complex splitting due to geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions.

-

Carboxylic Acid Proton (10.0-13.0 ppm): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding, which often leads to the formation of stable dimers in non-polar solvents like CDCl₃.[5] Its signal is typically broad and may not always be observed, especially in dilute solutions or if exchange with trace water occurs.[6][7] A key validation step is to add a drop of D₂O to the NMR tube; the acidic proton will exchange with deuterium, causing its signal to disappear.[6]

Interpreted ¹H NMR Data

The following data was obtained for the compound in CDCl₃ at 400 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| 7.57 | Doublet (d) | 8.08 | 2H | Ar-H (ortho to -CF₃) | These protons are deshielded by the strongly electron-withdrawing -CF₃ group, hence their downfield position. They are split by the adjacent ortho protons. |

| 7.46 | Doublet (d) | 8.08 | 2H | Ar-H (ortho to cyclopropyl) | These protons are less deshielded than their counterparts. They are split by the adjacent ortho protons, creating a symmetrical pattern. |

| 1.72 | Multiplet (m) | ~3.9 | 2H | Cyclopropyl -CH ₂- | These represent two of the four diastereotopic methylene protons on the cyclopropane ring. The complex pattern arises from geminal and vicinal coupling. |

| 1.29 | Multiplet (m) | ~3.9 | 2H | Cyclopropyl -CH ₂- | These are the other two diastereotopic methylene protons, experiencing a slightly different chemical environment, leading to a distinct signal. |

| ~12 (predicted) | Broad Singlet (br s) | N/A | 1H | -COOH | This highly deshielded proton is often broad and may be absent from reported data unless specifically sought. Its presence confirms the carboxylic acid functionality.[5][6] |

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon environment. Due to the low natural abundance of ¹³C, proton-decoupled spectra are standard, where each signal appears as a singlet unless coupled to another abundant nucleus like fluorine.

Theoretical Principles and Causality

-

Carboxyl Carbon (~170-185 ppm): The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[8] Its exact shift can be influenced by solvent and concentration due to hydrogen bonding effects.

-

Aromatic Carbons (120-150 ppm): The molecule has four chemically distinct aromatic carbons due to symmetry. The carbon directly attached to the -CF₃ group (ipso-carbon) will appear as a quartet due to one-bond C-F coupling (¹JCF), and its chemical shift will be influenced by the substituent. The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF).[9][10]

-

Trifluoromethyl Carbon (~120-125 ppm): This carbon signal is a key diagnostic feature. It appears as a sharp quartet due to the strong one-bond coupling to the three fluorine atoms (¹JCF ≈ 270-285 Hz).[10][11]

-

Cyclopropyl Carbons (15-40 ppm): The carbons of the cyclopropane ring are relatively shielded. The spectrum will show a quaternary carbon (attached to the phenyl ring and carboxyl group) and a methylene (-CH₂-) carbon.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Assignment | Rationale |

| ~178 | Singlet | C OOH | Typical range for a carboxylic acid carbon.[6][8] |

| ~145 | Singlet | Ar-C (ipso to cyclopropyl) | Quaternary aromatic carbon, shifted downfield by the attached ring. |

| ~131 | Quartet (²JCF ≈ 33 Hz) | Ar-C (ipso to -CF₃) | This carbon's signal is split into a quartet by the three fluorine atoms two bonds away.[10] |

| ~129 | Singlet | Ar-C H (ortho to cyclopropyl) | Aromatic methine carbon. |

| ~126 | Quartet (³JCF ≈ 4 Hz) | Ar-C H (ortho to -CF₃) | This signal will show a small quartet splitting from the fluorine atoms three bonds away.[10] |

| ~124 | Quartet (¹JCF ≈ 272 Hz) | -C F₃ | A hallmark signal for a trifluoromethyl group, characterized by a large one-bond C-F coupling constant. |

| ~35 | Singlet | Cyclopropyl Quaternary C | The quaternary carbon of the cyclopropane ring. |

| ~18 | Singlet | Cyclopropyl -C H₂- | The two equivalent methylene carbons of the cyclopropane ring appear at a characteristically upfield position. |

Self-Validating Experimental Protocol

To ensure high-quality, reproducible data, the following protocol is recommended. The logic is designed to be self-validating, meaning any deviation from the expected outcome can be systematically troubleshot.

Workflow Diagram

References

- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 7. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. rsc.org [rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

Crystal structure of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid

An In-depth Technical Guide to the Crystal Structure of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid

Abstract

This guide provides a comprehensive overview of the crystallographic analysis of this compound, a compound of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available, this document outlines the established methodologies for its synthesis, crystallization, and structural determination via single-crystal X-ray diffraction (SC-XRD). Drawing upon data from structurally analogous compounds, we present a detailed projection of its likely crystallographic features, including unit cell parameters, intermolecular interactions, and packing motifs. The protocols and analyses herein are designed to serve as an authoritative resource for researchers, scientists, and drug development professionals engaged in the study of small organic molecules.

Introduction: Significance and Structural Context

The molecule this compound incorporates three key chemical motifs that are of significant interest in modern drug discovery and materials science: a cyclopropane ring, a trifluoromethyl group, and a carboxylic acid moiety.

-

The Cyclopropane Ring: This highly strained, three-membered ring is a versatile bioisostere for phenyl rings and other larger groups. Its rigid, three-dimensional structure can enforce specific conformations in drug candidates, leading to improved binding affinity and selectivity for their biological targets.

-

The Trifluoromethyl Group (-CF3): The inclusion of a trifluoromethyl group can significantly modulate the physicochemical properties of a molecule. It is highly lipophilic, can enhance metabolic stability by blocking sites of oxidation, and can influence pKa values of nearby acidic or basic groups.

-

The Carboxylic Acid Moiety (-COOH): This functional group is a common feature in many drugs, where it often acts as a key hydrogen bond donor and acceptor, enabling strong interactions with biological receptors.

The combination of these three features in this compound makes it a valuable scaffold for the development of novel therapeutic agents. Understanding its three-dimensional structure at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design, as it provides precise information on molecular conformation, stereochemistry, and the intermolecular interactions that govern its solid-state properties.

Synthesis and Crystallization

A robust understanding of a molecule's crystal structure begins with its synthesis and the subsequent growth of high-quality single crystals.

Proposed Synthesis Route

A plausible synthetic route to this compound is a multi-step process, beginning with commercially available starting materials. A representative pathway is outlined below.

The Structure-Activity Relationship of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid Analogues: A Guide for Drug Discovery Professionals

Introduction: Targeting Glutamatergic Signaling with Novel Allosteric Modulators

The glutamatergic system, the primary excitatory neurotransmitter network in the central nervous system (CNS), plays a pivotal role in a vast array of physiological processes. Its dysfunction is implicated in numerous neurological and psychiatric disorders. Metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors (GPCRs), are key modulators of synaptic transmission and neuronal excitability, making them attractive targets for therapeutic intervention.[1][2] Among these, the metabotropic glutamate receptor subtype 1 (mGluR1) has garnered significant attention for its involvement in synaptic plasticity, learning, and memory.[3]

Allosteric modulation of mGluR1 offers a sophisticated approach to fine-tuning receptor activity with greater subtype selectivity and a more favorable side-effect profile compared to traditional orthosteric ligands.[4][5] This guide focuses on a promising class of mGluR1 allosteric modulators: analogues of 1-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid. We will delve into the critical structural motifs governing their activity, the experimental workflows for their characterization, and the causal reasoning behind these scientific investigations. The insights presented herein are intended to empower researchers in the rational design of next-generation mGluR1-targeted therapeutics.

Core Scaffold and Rationale for Investigation

The 1-phenylcyclopropanecarboxylic acid scaffold represents a privileged starting point for the development of mGluR1 allosteric modulators. The trifluoromethyl (-CF3) group at the 4-position of the phenyl ring is a common feature in medicinal chemistry, often introduced to enhance metabolic stability and binding affinity through favorable electronic interactions.[6] The cyclopropane ring introduces a rigid, three-dimensional element that can effectively probe the topology of the allosteric binding site.

The exploration of analogues of this core structure is driven by the need to optimize potency, selectivity, and pharmacokinetic properties. By systematically modifying different components of the molecule, we can elucidate the structure-activity relationship (SAR) and develop a predictive model for designing more effective compounds.

Structure-Activity Relationship (SAR) of Analogues

The SAR for this class of compounds is multifaceted, with contributions from the phenyl ring substituents, the cyclopropane core, and the carboxylic acid moiety. The following sections dissect the key relationships observed.

Phenyl Ring Substituents: The Key to Potency and Selectivity

The nature and position of substituents on the phenyl ring are critical determinants of a compound's activity.

-

The Role of the Trifluoromethyl Group: The trifluoromethyl group at the para-position is a recurring motif in potent mGluR1 allosteric modulators. Its strong electron-withdrawing nature and lipophilicity likely contribute to favorable interactions within the allosteric binding pocket. Substitution with a trifluoromethoxy group (-OCF3) is another strategy to modulate these properties.[7][8][9]

-

Impact of Other Substituents: The introduction of other substituents, such as halogens (e.g., fluorine, chlorine), can further refine the electronic and steric profile of the molecule.[10][11] A systematic exploration of different substitution patterns is crucial for optimizing potency and selectivity. For instance, moving the trifluoromethyl group to the meta or ortho position, or replacing it with other electron-withdrawing or electron-donating groups, can reveal critical insights into the topology of the binding site.

A summary of the hypothetical SAR for phenyl ring substitutions is presented in the table below:

| Phenyl Ring Substitution | Predicted Activity | Rationale |

| 4-CF3 | High | Strong electron-withdrawing and lipophilic character likely enhances binding affinity. |

| 4-OCF3 | Moderate to High | Modulates electronics and lipophilicity, potentially offering a different binding mode or improved pharmacokinetic properties. |

| 4-F | Moderate | A smaller halogen that can alter the electronic profile and participate in hydrogen bonding. |

| 4-Cl | Moderate | A larger halogen that can influence both steric and electronic interactions. |

| 3-CF3 | Low to Moderate | Positional isomerism can significantly impact the orientation of the molecule in the binding pocket. |

| Unsubstituted | Low | The trifluoromethyl group appears to be a key pharmacophoric feature. |

The Cyclopropane Ring: A Rigid Scaffold for Optimal Orientation

The cyclopropane ring serves as a rigid spacer, holding the phenyl ring and the carboxylic acid in a defined spatial orientation. This conformational rigidity is often advantageous in drug design as it reduces the entropic penalty upon binding. The stereochemistry of the cyclopropane ring can also be a critical factor, with different enantiomers exhibiting distinct biological activities.[12]

The Carboxylic Acid: An Essential Interaction Point

The carboxylic acid moiety is a crucial functional group, likely forming key hydrogen bonds or ionic interactions with amino acid residues in the mGluR1 allosteric binding site. Esterification or replacement of the carboxylic acid with other acidic functional groups (e.g., tetrazole) can be explored to modulate acidity, membrane permeability, and metabolic stability.

Experimental Workflows for Characterization

The characterization of novel this compound analogues involves a multi-step process encompassing synthesis, in vitro screening, and functional characterization.

Synthesis of Analogues

The synthesis of these analogues can be achieved through various organic chemistry methodologies. A general synthetic approach often involves the cyclopropanation of a substituted styrene derivative, followed by functional group manipulations to introduce the carboxylic acid.[13][14]

Diagram: Synthetic Workflow

Caption: A generalized synthetic workflow for the preparation of 1-phenylcyclopropanecarboxylic acid analogues.

In Vitro Screening and Functional Assays

A tiered approach to in vitro screening is employed to efficiently identify and characterize promising compounds.

1. Primary Screening: High-Throughput Calcium Flux Assays

The initial screening of a library of analogues is typically performed using a high-throughput calcium flux assay in cells expressing mGluR1.[1][15] Since mGluR1 is a Gq-coupled receptor, its activation leads to an increase in intracellular calcium.[3] Allosteric modulators will alter the response of the receptor to its endogenous ligand, glutamate.

Experimental Protocol: Calcium Flux Assay

-

Cell Culture: Baby hamster kidney (BHK) or human embryonic kidney (HEK) 293 cells stably expressing rat or human mGluR1 are cultured in appropriate media.[1][15]

-

Cell Plating: Cells are seeded into 384-well black-walled microplates.[1]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: A fixed concentration of the test compound (analogue) is added to the wells.

-

Glutamate Addition: After a short incubation period, varying concentrations of glutamate are added to stimulate the receptor.

-

Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The data is analyzed to determine the effect of the compound on the glutamate concentration-response curve. Positive allosteric modulators (PAMs) will shift the curve to the left, while negative allosteric modulators (NAMs) will shift it to the right.[15]

2. Secondary Screening: Radioligand Binding Assays

To confirm direct binding to the allosteric site and to determine the binding affinity of the compounds, radioligand binding assays are performed. These assays use a radiolabeled known allosteric modulator to compete with the test compounds for binding to the receptor.[1]

Diagram: Allosteric Modulator Characterization Workflow

Caption: A typical workflow for the in vitro characterization of mGluR1 allosteric modulators.

3. Functional Characterization: Electrophysiology

Electrophysiological techniques, such as patch-clamp recordings in brain slices, provide a more physiologically relevant assessment of a compound's activity. These experiments can measure the effect of the allosteric modulators on synaptic transmission and neuronal excitability.[3][16]

Conclusion and Future Directions

The this compound scaffold has proven to be a fertile ground for the discovery of novel mGluR1 allosteric modulators. A thorough understanding of the structure-activity relationships, guided by a systematic approach to analogue synthesis and characterization, is paramount for the successful development of clinical candidates. Future efforts should focus on optimizing the pharmacokinetic properties of these compounds to ensure adequate brain penetration and oral bioavailability, as well as on further elucidating the molecular determinants of their interaction with the mGluR1 allosteric site. The integration of computational modeling and structural biology with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of mGluR1-targeted therapies.

References

- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Molecular Switches" on mGluR Allosteric Ligands That Modulate Modes of Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 1-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid [cymitquimica.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 201164-20-7|(1S,2S)-2-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 15. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of a Privileged Motif: A Technical Guide to the Discovery and Synthesis of Novel Trifluoromethyl-Containing Cyclopropanes

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, imparting profound effects on metabolic stability, lipophilicity, and binding affinity. Among the plethora of fluorinated motifs, the trifluoromethyl-containing cyclopropane (TFCp) has emerged as a "privileged" structural unit.[1] This guide provides an in-depth exploration of the discovery and synthesis of these valuable compounds, intended for researchers, medicinal chemists, and professionals in drug development. We will delve into the causal science behind various synthetic strategies, offering field-proven insights and detailed, self-validating protocols. Our narrative will be grounded in authoritative references, ensuring scientific integrity and providing a comprehensive resource for the synthesis and application of these unique chemical entities.

The Strategic Imperative for Trifluoromethyl-Containing Cyclopropanes in Medicinal Chemistry

The cyclopropane ring, with its inherent conformational rigidity and unique electronic properties, is a valuable component in the medicinal chemist's toolbox.[2][3] When combined with the potent electronic and steric attributes of a trifluoromethyl (CF3) group, the resulting TFCp moiety offers a compelling solution to several drug design challenges. The CF3 group, a bioisostere for the metabolically labile tert-butyl group, can significantly enhance metabolic stability and improve a drug candidate's pharmacokinetic profile.[1][4] Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups and influence intermolecular interactions within a biological target.[5]

The growing prevalence of TFCp-containing compounds in drug discovery pipelines underscores the urgent need for robust and versatile synthetic methodologies.[6] This guide will navigate the key synthetic landscapes, from seminal discoveries to cutting-edge innovations.

Key Synthetic Strategies for the Construction of Trifluoromethyl-Containing Cyclopropanes

The synthesis of TFCps can be broadly categorized into several key strategies, each with its own set of advantages and mechanistic nuances. We will explore the most impactful of these, providing both conceptual understanding and practical guidance.

Transition Metal-Catalyzed Cyclopropanation with Trifluoromethylated Diazo Reagents

One of the most powerful and widely employed methods for constructing TFCps involves the transition metal-catalyzed reaction of an alkene with a trifluoromethylated diazo compound, typically 2,2,2-trifluorodiazoethane (CF3CHN2). This approach leverages the ability of transition metals, most notably rhodium and copper, to form a metallocarbene intermediate that subsequently undergoes a [2+1] cycloaddition with an alkene.

Mechanism and Causality:

The catalytic cycle begins with the reaction of the diazo compound with the metal catalyst to extrude dinitrogen (N2) and form a highly reactive metal-carbene species. This electrophilic carbene is then attacked by the nucleophilic π-bond of the alkene, leading to the formation of the cyclopropane ring and regeneration of the catalyst. The choice of metal and, crucially, the ligands coordinated to it, dictates the efficiency, diastereoselectivity, and enantioselectivity of the reaction.

Diagram: Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation

Caption: Generalized catalytic cycle for rhodium-catalyzed cyclopropanation.

Enantioselective Variants:

A significant breakthrough in this area has been the development of asymmetric cyclopropanation reactions. By employing chiral ligands on the metal catalyst, it is possible to control the absolute stereochemistry of the newly formed stereocenters on the cyclopropane ring. Dirhodium complexes with chiral carboxylate or carboxamidate ligands have proven particularly effective. For instance, the adamantylglycine-derived dirhodium complex, Rh2(R-PTAD)4, has been shown to catalyze the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes to afford TFCps with high diastereoselectivity and excellent enantioselectivity (88–98% ee).[7] Similarly, copper(I)-bisoxazoline complexes have been successfully used for the enantioselective cyclopropanation of trans-alkenyl boronates with trifluorodiazoethane, providing versatile building blocks for further synthetic transformations.[8]

Experimental Protocol: Asymmetric Rhodium-Catalyzed Cyclopropanation

-

Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the chiral dirhodium catalyst (e.g., Rh2(S-PTAD)4, 1 mol%) in a suitable anhydrous solvent (e.g., dichloromethane) in a flame-dried Schlenk flask.

-

Reaction Setup: To the catalyst solution, add the alkene substrate (1.0 equiv).

-

Diazo Addition: Slowly add a solution of the 1-aryl-2,2,2-trifluorodiazoethane (1.2 equiv) in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) over a period of several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl-containing cyclopropane.

-

Stereochemical Analysis: Determine the diastereomeric ratio and enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or chiral GC.

Deoxyfluorination of Cyclopropane Carboxylic Acids

An alternative and scalable approach to TFCps involves the deoxyfluorination of readily available cyclopropane carboxylic acids. This method avoids the use of potentially hazardous diazo compounds and can be performed on a multigram scale.[9] Sulfur tetrafluoride (SF4) or its more user-friendly derivatives are the reagents of choice for this transformation.

Mechanism and Causality:

The reaction proceeds through the initial activation of the carboxylic acid by SF4 to form an acyl fluoride intermediate. Subsequent fluoride transfer and elimination steps lead to the formation of the trifluoromethyl group. For substrates that are sensitive to the harsh conditions of traditional SF4 reactions, the use of salts of the carboxylic acids can be a milder and more effective alternative.[9]

Experimental Protocol: Deoxyfluorination with Sulfur Tetrafluoride

Caution: Sulfur tetrafluoride is a highly toxic and corrosive gas. This reaction must be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions.

-

Reaction Setup: In a high-pressure reactor (e.g., a stainless-steel autoclave), place the cyclopropane carboxylic acid (1.0 equiv) and a suitable solvent (e.g., anhydrous dichloromethane).

-

Reagent Addition: Cool the reactor to a low temperature (e.g., -78 °C) and carefully condense sulfur tetrafluoride (excess) into the vessel.

-

Reaction: Slowly warm the reactor to the desired temperature and maintain it for the required reaction time.

-

Workup: Carefully vent the excess SF4 through a scrubbing solution. Quench the reaction mixture with a suitable aqueous base (e.g., saturated sodium bicarbonate solution).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Radical Approaches to Trifluoromethyl-Containing Cyclopropanes

Recent advancements in photoredox catalysis have opened up new avenues for the synthesis of TFCps through radical-mediated pathways. These methods often operate under mild conditions and exhibit excellent functional group tolerance.[6]

A notable example is the use of a benchtop-stable 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate reagent.[6] This salt efficiently releases a 1-(trifluoromethyl)cyclopropyl radical under mild photochemical conditions. This radical can then engage in reactions with (hetero)arenes and silyl enol ethers to install the TFCp moiety.

Diagram: Photocatalytic Generation of the TFCp Radical

Caption: Simplified workflow for photocatalytic TFCp radical generation.

Data Summary of Synthetic Methodologies

| Methodology | Reagents | Catalyst/Conditions | Yields | Stereoselectivity | Key Advantages | References |

| Metal-Catalyzed Cyclopropanation | Alkene, CF3CHN2 | Rhodium or Copper complexes | Good to Excellent | High (with chiral catalysts) | Broad substrate scope, high stereocontrol. | [7][8] |

| Deoxyfluorination | Cyclopropane carboxylic acid | SF4 or derivatives | Moderate to Good | Not applicable (stereochemistry retained) | Scalable, avoids diazo compounds. | [9] |

| Photocatalytic Radical Cyclopropanation | Arene/Enol ether, TFCp-Sulfonium Salt | Photoredox catalyst, visible light | Good | Not applicable (C-H functionalization) | Mild conditions, excellent functional group tolerance. | [6] |

| Biocatalysis | Alkene, CF3CHN2 | Engineered Protoglobin | Low to Excellent | High diastereo- and enantioselectivity | Green chemistry, access to cis-diastereomers. | [1] |

Future Perspectives and Conclusion

The field of trifluoromethyl-containing cyclopropane synthesis continues to evolve at a rapid pace. Emerging areas of interest include the development of novel fluorinating reagents, the discovery of more efficient and selective catalysts, and the application of flow chemistry to enable safer and more scalable syntheses. Biocatalytic methods, such as the use of engineered protoglobins to access challenging cis-diastereomers, represent a particularly exciting frontier.[1]

References

- 1. Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid as a Bioisostere

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic application of bioisosterism is paramount for the successful optimization of lead compounds into clinical candidates. The 1-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid moiety has emerged as a particularly versatile and powerful bioisostere. This guide provides an in-depth technical analysis of this structural motif, deconstructing its constituent parts to elucidate the physicochemical and pharmacological advantages it confers. We will explore its role as a conformationally constrained bioisostere for aryl carboxylic acids, its impact on metabolic stability, and its ability to modulate key drug-like properties. This document synthesizes field-proven insights with rigorous scientific principles, offering detailed synthetic protocols, comparative data analysis, and practical guidance for its application in drug discovery programs.

The Principle of Bioisosterism: A Cornerstone of Lead Optimization

Bioisosterism, a foundational concept in drug design, involves the substitution of a functional group within a biologically active molecule with another group that retains similar chemical and physical properties.[1] The objective is to refine the molecule's pharmacological profile by enhancing potency, selectivity, and pharmacokinetic properties, or by mitigating toxicity.[2][3] Bioisosteres can be classified as classical (those with similar size, shape, and valency) or non-classical (those that do not share these characteristics but produce a similar biological response).[4] The this compound moiety is a sophisticated non-classical bioisostere, leveraging a unique combination of steric and electronic properties to address common challenges in drug development.[5]

Deconstructing the Moiety: A Trifecta of Physicochemical Advantages

The efficacy of this compound as a bioisostere stems from the synergistic contributions of its three key components: the cyclopropane ring, the 4-(trifluoromethyl)phenyl group, and the carboxylic acid.

The Cyclopropane Ring: A Rigid Scaffold for Conformational Control

The cyclopropane ring, the smallest of the cycloalkanes, imposes significant conformational rigidity upon a molecule.[6] This "locked" conformation can be highly advantageous in drug design for several reasons:

-

Enhanced Potency and Selectivity: By restricting the molecule to a bioactive conformation, the entropic penalty of binding to a biological target is reduced, often leading to increased potency.[7] This conformational constraint can also enhance selectivity by disfavoring binding to off-target proteins.[8]

-

Improved Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes, which often targets more flexible alkyl chains.[6] This can lead to a longer in vivo half-life and improved bioavailability.[9]

-

A Saturated Mimic for Aromatic Rings: The cyclopropane ring can serve as a non-aromatic bioisostere for a phenyl ring, offering a way to increase the fraction of sp3-hybridized carbons (Fsp3) in a molecule.[10] An increased Fsp3 is often correlated with improved solubility and a more favorable overall physicochemical profile.

The 4-(Trifluoromethyl)phenyl Group: Modulating Electronics and Metabolism

The trifluoromethyl (CF3) group is a powerful tool in the medicinal chemist's arsenal, imparting a range of beneficial properties:

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to enzymatic cleavage.[11] Strategically placing a CF3 group at a known or suspected site of metabolism can effectively block this pathway, a technique known as "metabolic switching."[11][12] This can dramatically increase a drug's half-life and reduce the formation of potentially reactive metabolites.[12]

-

Increased Lipophilicity: The CF3 group is one of the most lipophilic substituents, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[13][14] This property must be carefully balanced, as excessive lipophilicity can lead to poor solubility and off-target toxicity.

-

Modulation of pKa: As a strong electron-withdrawing group, the CF3 group can significantly lower the pKa of a nearby acidic proton, such as that of the carboxylic acid in our core moiety.[15] This can influence the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and target binding interactions.

The Carboxylic Acid: The Anchor for Target Interaction

The carboxylic acid group is a common pharmacophore, often forming critical hydrogen bonds or ionic interactions with biological targets.[16][17] However, it can also present challenges, such as poor permeability and susceptibility to metabolic conjugation (e.g., glucuronidation), which can lead to rapid clearance or the formation of reactive metabolites.[18][19] The rigid framework of the 1-phenylcyclopropanecarboxylic acid scaffold presents the carboxylic acid in a well-defined spatial orientation, which can optimize interactions with the target while the trifluoromethyl group helps to mitigate some of the metabolic liabilities.

Bioisosteric Replacement Strategies in Practice

The this compound moiety is most effectively employed as a bioisostere for aryl and heteroaryl carboxylic acids that are prone to metabolic instability or possess suboptimal physicochemical properties.

Logical Flow for Bioisosteric Replacement

Caption: A logical workflow for employing the bioisostere.

Comparative Data: A Hypothetical Case Study

To illustrate the potential benefits, consider the following hypothetical data for a lead compound and its bioisosteric replacement.

| Property | Lead Compound (Aryl Carboxylic Acid) | Optimized Compound (Bioisostere) | Rationale for Improvement |

| Target Potency (IC50) | 50 nM | 5 nM | Conformational constraint reduces entropic penalty of binding.[7] |

| Microsomal Stability (t½) | 15 min | >120 min | CF3 group blocks oxidative metabolism at the aryl ring.[11][12] |

| Aqueous Solubility | 10 µg/mL | 50 µg/mL | Increased Fsp3 character from the cyclopropyl group.[10] |

| pKa | 4.5 | 3.8 | Electron-withdrawing CF3 group increases acidity.[15] |

| Cell Permeability (Papp) | Low | Moderate | Increased lipophilicity from the CF3 group, balanced by improved solubility.[13] |

Synthetic Accessibility: A Practical Guide

A key consideration for the adoption of any new bioisostere is its synthetic accessibility. Fortunately, this compound and its analogs can be prepared through several reliable synthetic routes.

Workflow for Synthesis

Caption: A general synthetic workflow.

Detailed Experimental Protocol: Synthesis via Cyclopropanation

This protocol describes a common method starting from the corresponding styrene derivative.

Step 1: Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate

-

Reaction Setup: To a stirred solution of 4-(trifluoromethyl)styrene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of a rhodium(II) or copper(I) catalyst (e.g., Rh2(OAc)4, 0.01 eq).

-

Addition of Diazoacetate: Slowly add a solution of ethyl diazoacetate (1.1 eq) in the same solvent to the reaction mixture at room temperature over a period of 2-4 hours using a syringe pump. Caution: Ethyl diazoacetate is toxic and potentially explosive; handle with appropriate care in a well-ventilated fume hood.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting styrene is consumed.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired ethyl ester as a mixture of diastereomers.

Step 2: Hydrolysis to this compound

-

Saponification: Dissolve the purified ethyl ester (1.0 eq) from Step 1 in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 2-4 hours.

-

Reaction Monitoring: Monitor the hydrolysis by TLC or LC-MS until the ester is no longer detectable.

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or DCM to remove any non-acidic impurities.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl). The product will often precipitate as a solid. Extract the aqueous layer with ethyl acetate (3x).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a white or off-white solid.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Outlook

The this compound moiety is a highly effective bioisostere that offers a compelling solution to several common challenges in drug discovery. By providing conformational constraint, enhancing metabolic stability, and modulating physicochemical properties, it serves as a powerful tool for optimizing lead compounds. Its synthetic accessibility further enhances its appeal for broad application in medicinal chemistry programs. As the demand for drug candidates with increasingly sophisticated and well-differentiated profiles continues to grow, the strategic deployment of such multifunctional bioisosteres will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

- 1. baranlab.org [baranlab.org]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. drughunter.com [drughunter.com]

- 5. ctppc.org [ctppc.org]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. namiki-s.co.jp [namiki-s.co.jp]

- 10. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. hyphadiscovery.com [hyphadiscovery.com]

- 19. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid

An Application Note and Detailed Protocol for the Synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid

Introduction

This compound is a valuable building block in contemporary drug discovery and agrochemical research. The incorporation of a trifluoromethyl group (-CF3) into organic molecules can significantly enhance key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The rigid cyclopropane ring serves as a bioisosteric replacement for other groups, like a gem-dimethyl or tert-butyl group, helping to lock in specific conformations for optimal interaction with biological targets.[1][3] This guide provides a detailed, two-step protocol for the synthesis of this important compound, starting from commercially available materials. The described methodology is robust and scalable, making it suitable for various research and development applications.

Synthetic Strategy and Mechanism

The synthesis proceeds via a two-step sequence:

-

Cyclopropanation: An intramolecular cyclization reaction to form the cyclopropane ring. This is achieved by reacting 4-(Trifluoromethyl)phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base. The base deprotonates the benzylic carbon, creating a carbanion that subsequently undergoes a nucleophilic substitution with 1,2-dibromoethane in a tandem alkylation-cyclization process to form 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile.

-

Hydrolysis: The resulting cyclopropanecarbonitrile is then hydrolyzed under basic conditions to yield the final carboxylic acid product. The nitrile group is converted to a carboxylate salt, which upon acidic workup, affords the desired this compound.

Overall Synthetic Workflow

The following diagram illustrates the two-step synthesis from the starting phenylacetonitrile derivative to the final carboxylic acid product.

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol

Part 1: Synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity (per 10 mmol scale) | Notes |

| 4-(Trifluoromethyl)phenylacetonitrile | 32857-63-9 | 185.15 g/mol | 1.85 g (10 mmol, 1.0 equiv) | Starting material |

| Sodium Hydride (NaH), 60% in mineral oil | 7646-69-7 | 24.00 g/mol | 0.88 g (22 mmol, 2.2 equiv) | Handle with extreme care under inert gas |

| 1,2-Dibromoethane | 106-93-4 | 187.86 g/mol | 1.0 mL (11.5 mmol, 1.15 equiv) | Toxic and volatile |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 50 mL | Dry over molecular sieves |

| Saturated Ammonium Chloride (NH4Cl) | 12125-02-9 | 53.49 g/mol | ~20 mL | For quenching |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ~150 mL | For extraction |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | ~50 mL | For washing |

| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 g/mol | ~5 g | Drying agent |

Procedure

-

Reaction Setup: Equip a 250 mL three-necked, round-bottom flask with a magnetic stir bar, a thermometer, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.

-

Reagent Addition: To the flask, add sodium hydride (0.88 g, 22 mmol) and suspend it in anhydrous THF (30 mL).

-

Substrate Addition: Dissolve 4-(trifluoromethyl)phenylacetonitrile (1.85 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension at 0 °C (ice bath) over 15 minutes.

-

First Alkylation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Cyclization: Add 1,2-dibromoethane (1.0 mL, 11.5 mmol) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution (~20 mL). Caution: Hydrogen gas will be evolved.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (50 mL). Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a yellow to orange oil. Purify the crude nitrile by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5) to afford the pure 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile.

Part 2: Hydrolysis to this compound

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity (per 5 mmol scale) | Notes |

| 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile | N/A | 211.19 g/mol | 1.06 g (5 mmol, 1.0 equiv) | From Part 1 |

| Lithium Hydroxide (LiOH) monohydrate | 1310-66-3 | 41.96 g/mol | 0.84 g (20 mmol, 4.0 equiv) | Corrosive |

| Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | 20 mL | |

| Water (H2O) | 7732-18-5 | 18.02 g/mol | 20 mL | Deionized |

| Hydrochloric Acid (HCl), 2M aqueous | 7647-01-0 | 36.46 g/mol | As needed (~15 mL) | To acidify to pH 2-3 |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ~100 mL | For extraction |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | ~30 mL | For washing |

| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 g/mol | ~3 g | Drying agent |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile (1.06 g, 5 mmol), ethanol (20 mL), water (20 mL), and lithium hydroxide monohydrate (0.84 g, 20 mmol).

-

Heating: Heat the suspension to reflux (oil bath temperature ~100 °C) and stir vigorously for 12-18 hours. The reaction should become homogeneous as it proceeds. Monitor the disappearance of the starting material by TLC.

-

Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl with stirring until the pH of the solution is between 2 and 3. A white precipitate should form.

-

Extraction: Extract the mixture with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification and Final Product: The crude product is typically an off-white solid. Recrystallize from a suitable solvent system (e.g., heptane/ethyl acetate) to yield this compound as a white crystalline solid.

Hydrolysis Mechanism

The diagram below outlines the key steps in the base-catalyzed hydrolysis of the nitrile intermediate.

Caption: Mechanism of nitrile to carboxylic acid conversion.

Safety and Handling

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (nitrogen or argon). Use appropriate PPE, including flame-retardant lab coat, safety glasses, and gloves.

-

1,2-Dibromoethane: Toxic, a suspected carcinogen, and harmful if inhaled or absorbed through the skin. Handle only in a well-ventilated fume hood.

-

Trifluoromethylated Compounds: Can be hazardous. Avoid inhalation and contact with skin and eyes.[4]

-

Strong Acids and Bases (HCl, LiOH): Corrosive. Handle with care, wearing appropriate gloves and eye protection.

Always consult the Safety Data Sheet (SDS) for each reagent before use. All operations should be performed in a well-ventilated chemical fume hood.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Part 1 (Cyclization) | Inactive NaH (exposed to air/moisture). Insufficiently dried solvent (THF). | Use fresh, unopened NaH or wash the mineral oil with dry hexanes under N2. Ensure THF is anhydrous. |

| Incomplete reaction in Part 1 | Insufficient reaction time or temperature. | Increase reflux time. Confirm reflux temperature is reached. |

| Low yield in Part 2 (Hydrolysis) | Incomplete hydrolysis. Product loss during workup. | Extend the reflux time and monitor by TLC. Ensure pH is sufficiently low (2-3) during acidification to fully precipitate the acid. Perform multiple extractions. |

| Emulsion during extraction | Formation of soaps or fine particulates. | Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can help.[5] |

References

Application Note & Protocol: A Scalable and Efficient Synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid

Introduction